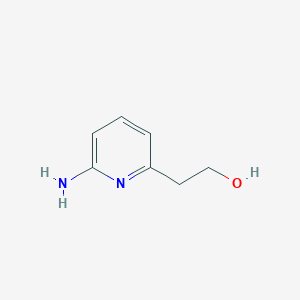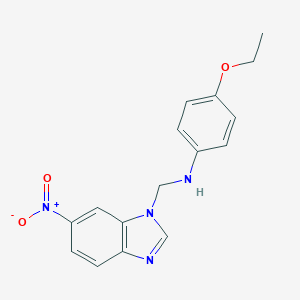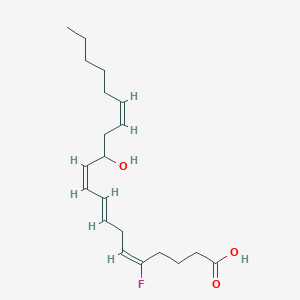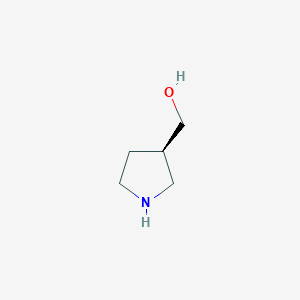
(R)-Pyrrolidin-3-ylmethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various chemical strategies, including chemoenzymatic routes and catalytic asymmetric reactions. For example, enantiomerically pure derivatives have been prepared by kinetic resolution and subsequent transformations to produce valuable moieties for receptor agonists (Perrone et al., 2006). Additionally, a practical large-scale synthesis approach using asymmetric 1,3-dipolar cycloaddition has been developed for pyrrolidin-3-ol derivatives, showcasing the adaptability and efficiency of synthesis methods (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including (R)-Pyrrolidin-3-ylmethanol, can be characterized by various spectroscopic techniques. X-ray crystallography, for instance, has been utilized to determine the crystal structure of compounds containing the pyrrolidine ring, providing detailed insights into their molecular geometry and the effects of different substituents on the overall structure (Warad et al., 2018).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, highlighting their reactivity and potential for diverse applications. For example, they participate in catalytic asymmetric reactions, such as Michael additions to β-nitrostyrenes, demonstrating their utility as organocatalysts and their enantioselective properties (Yacob et al., 2008). Furthermore, pyridine derivatives synthesized from reactions involving pyrrolidine scaffolds have shown a wide range of chemical reactivities, including the formation of complex polynuclear structures (Pattacini et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations :
- The compound is used in the synthesis of 1,4-dicarboxylate esters through Rh-catalyzed carbonylation of internal alkynes (Inoue et al., 2006).
- It can improve the stability of DNA three-way junctions and affect DNA-RNA duplexes (Filichev & Pedersen, 2003).
- It acts as a successful ligand for constructing high-spin manganese clusters (Bai et al., 2018).
Medicine and Drug Synthesis :
- Pyrrolidines, which include derivatives of (R)-Pyrrolidin-3-ylmethanol, have biological effects and applications in medicine, dyes, and agrochemical substances (Żmigrodzka et al., 2022).
- They are substrates for synthesizing heterocyclic compounds and raw materials in drug synthesis (Amer et al., 2008).
- Certain compounds containing this group act as agonists at 5-HT1D receptors, useful for treating disorders like migraine (Expert Opinion on Therapeutic Patents, 2000).
Catalysis and Material Science :
- It is used to enhance reactivity and enantioselectivity in asymmetric epoxidation (Lattanzi, 2006).
- Pyrrolidine derivatives like P5 and P4 are effective corrosion inhibitors for steel in acidic environments (Bouklah et al., 2006).
Structural and Physical Properties :
- Crystalline studies of related compounds show changes in cell parameters without degradation of crystallinity (Takenaka et al., 1993).
- Enantiomerically pure pyrrolidines can be obtained through specific synthesis methods, which is important for pharmaceutical applications (Udry et al., 2014).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions for handling and storage.
Zukünftige Richtungen
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or reactivity, or ways in which its synthesis could be improved or modified.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
[(3R)-pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUIIJRVXKSJU-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428659 | |
| Record name | (R)-PYRROLIDIN-3-YLMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Pyrrolidin-3-ylmethanol | |
CAS RN |
110013-18-8 | |
| Record name | (R)-PYRROLIDIN-3-YLMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R]-3-Pyrrolidinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

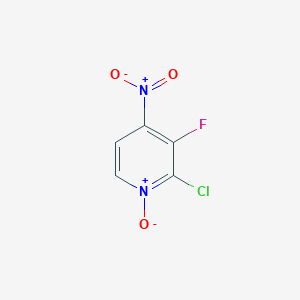



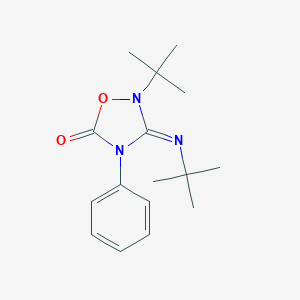
![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)
